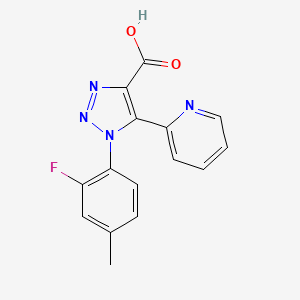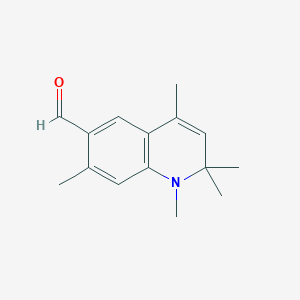
1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde
Descripción general
Descripción
1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde is a chemical compound with the molecular formula C15H19NO . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of 1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde can be found in various chemical databases . It consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The compound is substituted with methyl groups at the 1, 2, 2, 4, and 7 positions, and a carbaldehyde group at the 6 position .Chemical Reactions Analysis
The photoinduced Markovnikov addition of methanol to the double bond of a related compound, 2,2,4,6-tetramethyl-1,2-dihydroquinoline, has been studied . The reaction was observed to proceed via the formation of two transients in neutral solutions, with lifetimes on the millisecond timescale . The first reaction is proposed to be a proton transfer, while the second reaction is proposed to be the nucleophilic addition of the solvent to a carbocation .Aplicaciones Científicas De Investigación
Photochemistry
In the field of photochemistry , this compound has been studied for its role in the photoinduced Markovnikov addition of methanol to dihydroquinoline derivatives . The research explores the mechanism of this reaction, which is significant for understanding the behavior of dihydroquinolines under light exposure and could have implications for developing new photochemical processes.
Pharmacology
The compound’s applications in pharmacology are linked to its potential in proton transfer dynamics studies . These studies are crucial for understanding how proton transfer occurs in biological systems, which is fundamental to many biochemical processes, including enzyme function and energy transfer.
Material Science
In material science , the compound’s unique properties make it a valuable tool for various experiments. Its versatility allows for its use in the development of new materials with potential applications in electronics, coatings, and other advanced materials.
Analytical Chemistry
Analytical chemistry: benefits from the use of this compound in the development of novel analytical methods. Its chemical structure could be utilized in the synthesis of new reagents or as a standard for calibrating instruments used in chemical analysis .
Organic Synthesis
The compound finds use in organic synthesis , where it may serve as a building block for synthesizing more complex organic molecules. Its structure could be key in the development of new synthetic routes or in the improvement of existing ones .
Biochemistry
In biochemistry , the compound’s applications could be related to its interactions with other biological molecules. Understanding these interactions can provide insights into the design of new drugs or the development of biomimetic materials .
Environmental Science
Lastly, in environmental science , the compound could be used in research related to environmental monitoring and remediation. Its chemical properties might make it suitable for detecting pollutants or for use in processes that mitigate environmental damage.
Propiedades
IUPAC Name |
1,2,2,4,7-pentamethylquinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-10-6-14-13(7-12(10)9-17)11(2)8-15(3,4)16(14)5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEOKZXKUZEPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C=O)C(=CC(N2C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



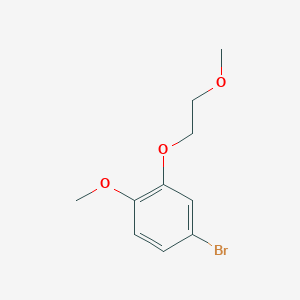




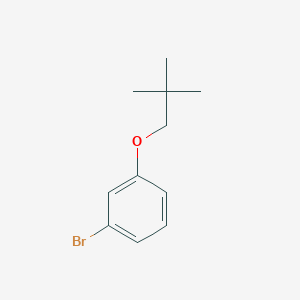
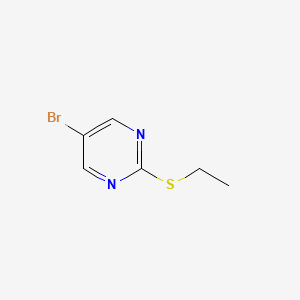
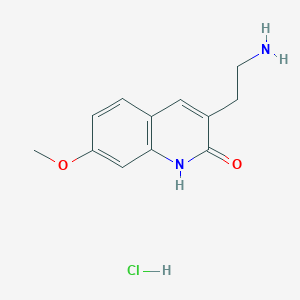
amine](/img/structure/B1522614.png)
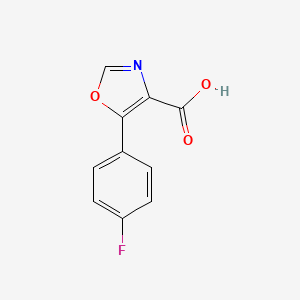
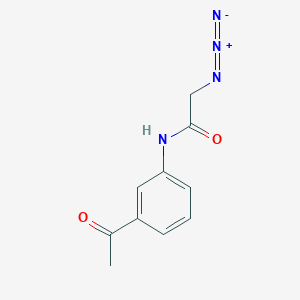
![1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1522619.png)

